4-Hexen-3-one
Overview
Description
4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is a colorless to light yellow liquid with a pungent, acrid, and metallic odor. This compound is an unsaturated aldehyde and is known to occur naturally in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry .
Mechanism of Action
Target of Action
4-Hexen-3-one is an unsaturated aldehyde . As an aldehyde, it primarily targets organic molecules with nucleophilic functional groups, such as amines and alcohols, in biochemical reactions .
Mode of Action
The compound’s mode of action involves the carbonyl group (C=O) in the aldehyde. The carbon atom in this group has a partial positive charge, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that aldehydes like this compound can participate in various biochemical reactions, including nucleophilic addition and condensation reactions . These reactions can lead to the formation of larger organic molecules, affecting various biochemical pathways.
Result of Action
The result of this compound’s action can vary depending on the biochemical context. In some cases, it might lead to the formation of new organic compounds. For instance, it can react with hydroxylamine to form oximes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature .
Biochemical Analysis
Biochemical Properties
4-Hexen-3-one plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the biosynthesis of various secondary metabolites that contribute to the plant’s defense mechanisms and overall health. The compound interacts with several enzymes, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of this compound, leading to the formation of hydroxylated derivatives . These interactions are crucial for the compound’s metabolic transformation and subsequent biological activities.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways involved in stress responses and defense mechanisms. The compound has been shown to modulate the expression of genes related to oxidative stress and detoxification processes. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in primary metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular function. The compound binds to certain receptors and enzymes, resulting in the activation or inhibition of various signaling pathways. For instance, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to alterations in neuronal signaling and overall cellular communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage considerations in the application of this compound in various biological contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which facilitate its biotransformation and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as lipid solubility and affinity for cellular membranes . These properties determine its distribution within different cellular compartments and tissues, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and associated with cellular membranes, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biological activity and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexen-3-one can be synthesized through various methods:
Hydration of 4-hexene-2-yne: This method involves the hydration of 4-hexene-2-yne in an aqueous solution of sulfuric acid and mercuric sulfate.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-hexene-5-acetyl-4-one in methanol using palladium on calcium carbonate as a catalyst.
Dehydration of 4-hydroxy-3-hexanone: This method involves the dehydration of 4-hydroxy-3-hexanone to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium on calcium carbonate as a catalyst is common in industrial settings .
Chemical Reactions Analysis
4-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals and chlorine atoms.
Reduction: Reduction of this compound can yield saturated ketones or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals and chlorine atoms are common oxidizing agents used in atmospheric studies.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major products are saturated ketones or alcohols.
Substitution: The major products are substituted ketones or alcohols.
Scientific Research Applications
4-Hexen-3-one has various scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: It has been studied for its role in plant metabolism and as a flavoring agent.
Medicine: Research has explored its antibacterial properties, particularly against drug-resistant bacteria.
Industry: It is used in the perfume industry due to its fruity fragrance.
Comparison with Similar Compounds
4-Hexen-3-one can be compared with other similar compounds such as:
3-Penten-2-one: Another unsaturated ketone with similar reactivity but different odor characteristics.
3-Hepten-2-one: A longer-chain unsaturated ketone with similar chemical properties.
4-Phenyl-3-buten-2-one: An aromatic unsaturated ketone with distinct chemical and physical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts a distinct fruity fragrance and makes it valuable in the perfume industry. Its occurrence in natural sources and its role in plant metabolism also distinguish it from other similar compounds .
Properties
CAS No. |
2497-21-4 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
InChI Key |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
SMILES |
CCC(=O)C=CC |
Isomeric SMILES |
CCC(=O)/C=C\C |
Canonical SMILES |
CCC(=O)C=CC |
density |
0.855-0.861 |
Key on ui other cas no. |
50396-87-7 2497-21-4 |
physical_description |
Colourless to yellow liquid; pugent, acrid, metallic odour |
Pictograms |
Flammable; Irritant |
solubility |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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